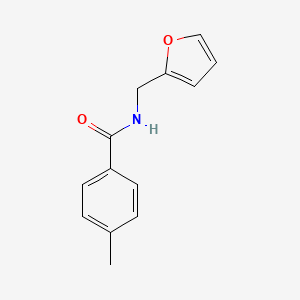

N-(furan-2-ylmethyl)-4-methylbenzamide

Description

N-(Furan-2-ylmethyl)-4-methylbenzamide is a benzamide derivative featuring a 4-methylbenzoyl group linked to a furan-2-ylmethyl amine moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, solubility, and target specificity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNKXNBPVDNGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286050 | |

| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

199443-19-1 | |

| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199443-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. The use of microwave reactors allows for the optimization of reaction conditions, including temperature, solvent, and substrate amounts .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the benzene ring

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with various biomolecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Kinase Inhibition: 4-Methylbenzamide derivatives with trifluoromethylphenyl linkers (e.g., compounds 7–16) exhibit nanomolar affinity for kinases like PDGFRα and Abl, likely due to ATP-binding site mimicry .

- HDAC Selectivity : The 4-methylbenzamide fragment in HDACi 109 contributes to dual HDAC1/3 inhibition, whereas analogs with fluorophenyl groups (e.g., compound 136) show reduced potency .

- Role of Substituents : Bromo or iodo substitutions (e.g., 4-bromo or 2-iodophenyl analogs) alter electronic properties and steric bulk, impacting solubility and binding interactions .

Key Observations :

- Copper-Catalyzed Routes : highlights high yields (up to 90%) for diazepine derivatives via copper-mediated cyclization, suggesting scalability for furan-containing benzamides .

- Condensation Approaches : Hydrazide-based methods () prioritize modularity, enabling rapid diversification of substituents .

Physicochemical and Spectroscopic Properties

- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits strong fluorescence due to electron-donating methoxy groups, a property absent in non-aromatic analogs like N-(furan-2-ylmethyl)-4-methylbenzamide .

- Solubility : Bromo and iodo substituents (e.g., 4-bromo or 2-iodophenyl analogs) reduce aqueous solubility compared to the parent compound, critical for pharmacokinetic optimization .

Biological Activity

N-(Furan-2-ylmethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a benzamide moiety, which contribute to its unique biological properties. The presence of these functional groups allows the compound to engage in various interactions with biological targets, potentially influencing signal transduction pathways and cellular responses.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This binding can lead to the modulation of enzyme activity or receptor signaling, thereby affecting cellular functions. The compound's structure enhances its potential for interaction with biological systems, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing its potential as an anticancer agent.

The compound's mechanism in cancer treatment may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Anticancer Efficacy : A study conducted by Zhang et al. evaluated the anticancer efficacy of this compound against multiple cancer lines using the TRAP PCR-ELISA assay. The compound exhibited potent inhibitory effects, particularly against MCF7 cells, with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against various bacterial pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.